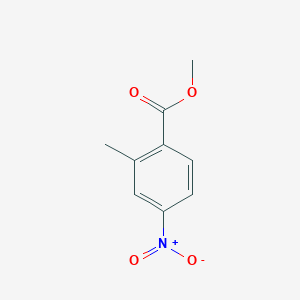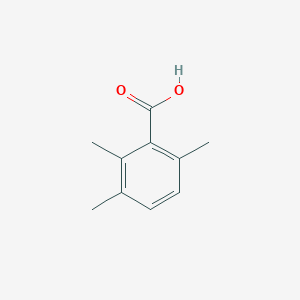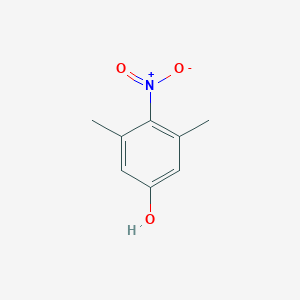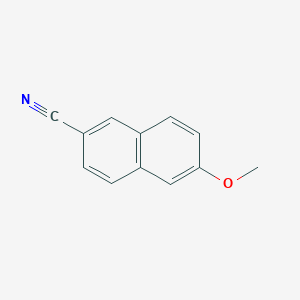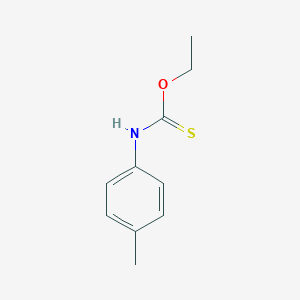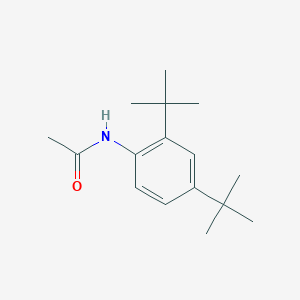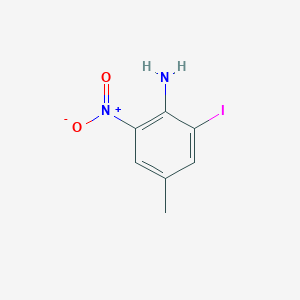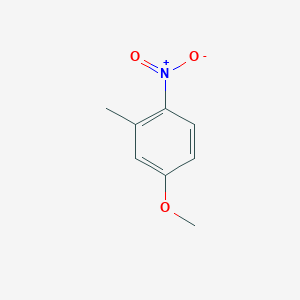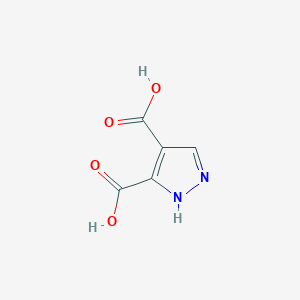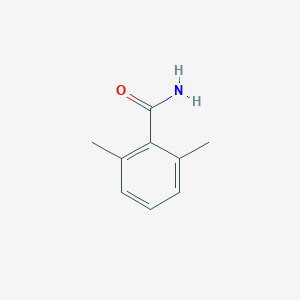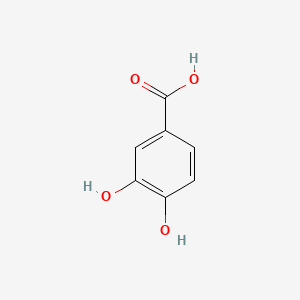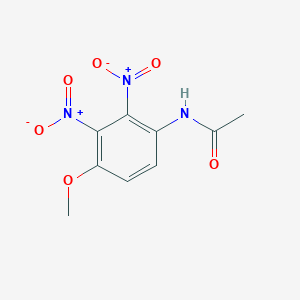
n-(4-Methoxy-2,3-dinitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Methoxy-2,3-dinitrophenyl)acetamide, also known as MDNP, is a chemical compound used in scientific research. MDNP is a derivative of 2,4-dinitrophenol (DNP), which is a well-known uncoupling agent used in biochemical and physiological experiments. MDNP is used as a substrate for the measurement of acyltransferase activity in various biological samples.
Wirkmechanismus
N-(4-Methoxy-2,3-dinitrophenyl)acetamide is a substrate for acyltransferases, which catalyze the transfer of the acyl group from n-(4-Methoxy-2,3-dinitrophenyl)acetamide to CoA. The reaction produces n-(4-Methoxy-2,3-dinitrophenyl)acetamide-CoA, which can be detected by UV spectrophotometry. The mechanism of action of n-(4-Methoxy-2,3-dinitrophenyl)acetamide is based on the ability of acyltransferases to recognize and bind to n-(4-Methoxy-2,3-dinitrophenyl)acetamide as a substrate.
Biochemische Und Physiologische Effekte
N-(4-Methoxy-2,3-dinitrophenyl)acetamide has no known biochemical or physiological effects on its own. It is used as a tool to measure the activity of acyltransferases in different biological systems. The measurement of acyltransferase activity is important for understanding the regulation of lipid metabolism and the role of acyltransferases in various biological processes.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-Methoxy-2,3-dinitrophenyl)acetamide is a reliable substrate for the measurement of acyltransferase activity in various biological samples. It is easy to synthesize and purify, and its purity can be determined by TLC and HPLC. However, n-(4-Methoxy-2,3-dinitrophenyl)acetamide has some limitations in lab experiments. It is not suitable for measuring the activity of all acyltransferases, and the detection of n-(4-Methoxy-2,3-dinitrophenyl)acetamide-CoA by UV spectrophotometry can be affected by the presence of other compounds in the biological sample.
Zukünftige Richtungen
There are several future directions for the use of n-(4-Methoxy-2,3-dinitrophenyl)acetamide in scientific research. One direction is the development of new methods for measuring acyltransferase activity using n-(4-Methoxy-2,3-dinitrophenyl)acetamide. Another direction is the study of the regulation of acyltransferase activity in different biological systems. The use of n-(4-Methoxy-2,3-dinitrophenyl)acetamide can provide insights into the role of acyltransferases in lipid metabolism and other biological processes. Additionally, the development of new derivatives of n-(4-Methoxy-2,3-dinitrophenyl)acetamide may lead to the discovery of new compounds with useful biological properties.
Conclusion
In conclusion, n-(4-Methoxy-2,3-dinitrophenyl)acetamide is a chemical compound used in scientific research as a substrate for the measurement of acyltransferase activity in various biological samples. n-(4-Methoxy-2,3-dinitrophenyl)acetamide is easy to synthesize and purify, and its purity can be determined by TLC and HPLC. The use of n-(4-Methoxy-2,3-dinitrophenyl)acetamide can provide insights into the regulation of lipid metabolism and the role of acyltransferases in various biological processes. However, n-(4-Methoxy-2,3-dinitrophenyl)acetamide has some limitations in lab experiments, and the detection of n-(4-Methoxy-2,3-dinitrophenyl)acetamide-CoA by UV spectrophotometry can be affected by the presence of other compounds in the biological sample.
Synthesemethoden
N-(4-Methoxy-2,3-dinitrophenyl)acetamide can be synthesized by the reaction of 4-methoxy-2,3-dinitrophenol with acetic anhydride in the presence of a catalyst. The reaction yields n-(4-Methoxy-2,3-dinitrophenyl)acetamide as a yellow crystalline solid. The purity of n-(4-Methoxy-2,3-dinitrophenyl)acetamide can be determined by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
N-(4-Methoxy-2,3-dinitrophenyl)acetamide is widely used as a substrate for the measurement of acyltransferase activity in various biological samples. Acyltransferases are enzymes that catalyze the transfer of an acyl group from one molecule to another. The acyltransferase activity is measured by the production of n-(4-Methoxy-2,3-dinitrophenyl)acetamide-CoA, which can be detected by UV spectrophotometry. n-(4-Methoxy-2,3-dinitrophenyl)acetamide is also used as a tool to study the regulation of acyltransferase activity in different biological systems.
Eigenschaften
CAS-Nummer |
62153-30-4 |
|---|---|
Produktname |
n-(4-Methoxy-2,3-dinitrophenyl)acetamide |
Molekularformel |
C9H9N3O6 |
Molekulargewicht |
255.18 g/mol |
IUPAC-Name |
N-(4-methoxy-2,3-dinitrophenyl)acetamide |
InChI |
InChI=1S/C9H9N3O6/c1-5(13)10-6-3-4-7(18-2)9(12(16)17)8(6)11(14)15/h3-4H,1-2H3,(H,10,13) |
InChI-Schlüssel |
FBIWPANFNJPCMU-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C(=C(C=C1)OC)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
CC(=O)NC1=C(C(=C(C=C1)OC)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





